Cellotetraose

Descripción general

Descripción

Synthesis Analysis

The synthesis of cellotetraose and its analogs involves intricate steps to ensure the correct glycosidic linkages and to protect and deprotect functional groups as needed. For instance, cyclohexyl 4'-O-cyclohexyl beta-D-cellobioside, a crystalline analog of cellotetraose, was synthesized to study the impact of nonpolar group interactions on its structure, highlighting the synthetic complexity involved in obtaining cellotetraose derivatives (Yoneda et al., 2008). Additionally, the first chemical synthesis of cellooctaose through a convergent synthetic method also underscores the challenges and strategies in oligosaccharide synthesis, which are relevant to cellotetraose synthesis (Nishimura & Nakatsubo, 1996).

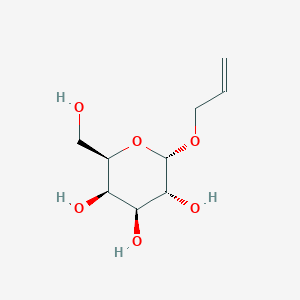

Molecular Structure Analysis

The molecular structure of cellotetraose has been elucidated through various methods, including X-ray crystallography and molecular dynamics simulations. Studies reveal the importance of hydrogen bonding and van der Waals forces in its structure. For example, the crystal structure of beta-D-cellotetraose hemihydrate provided insights into the antiparallel molecular packing and the conformations of C6-O6 bonds, suggesting a need to reevaluate the structure of cellulose II (Gessler et al., 1994).

Chemical Reactions and Properties

Cellotetraose undergoes various chemical reactions, reflecting its reactivity and functional utility. For instance, the hydrolysis of cellotetraose by cellobiohydrolase II from Trichoderma reesei has been characterized, revealing insights into the enzyme's substrate specificity and the reaction kinetics (Harjunpää et al., 1996).

Physical Properties Analysis

The physical properties of cellotetraose, such as its conformational behavior and dynamics, have been studied using molecular dynamics simulations. These studies provide a deeper understanding of its flexibility, motions, and interactions with water, which are crucial for its biological functions and industrial applications (Hardy & Sarko, 1993).

Chemical Properties Analysis

The chemical properties of cellotetraose, including its interaction with enzymes and its role in cellulose hydrolysis, have been explored through structural and kinetic studies. For example, the crystal structure of thermostable family 5 endocellulase E1 from Acidothermus cellulolyticus in complex with cellotetraose revealed insights into enzyme-substrate interactions and proposed a detailed mechanism for cellulose hydrolysis (Sakon et al., 1996).

Propiedades

IUPAC Name |

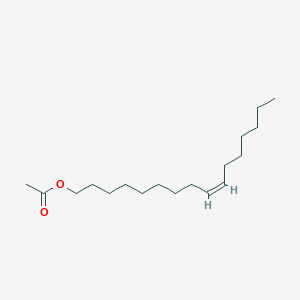

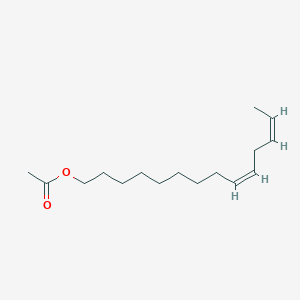

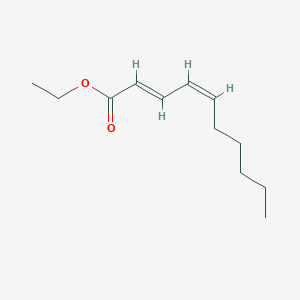

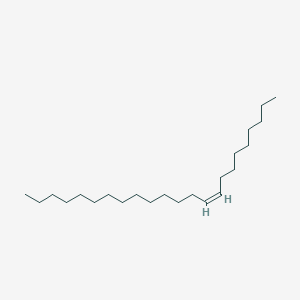

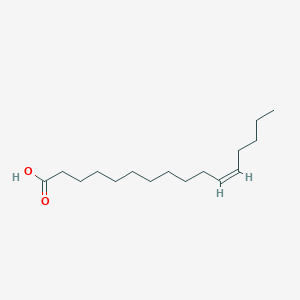

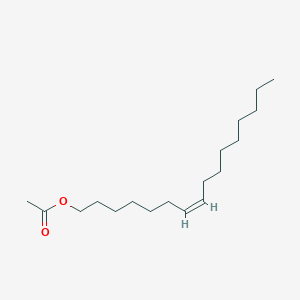

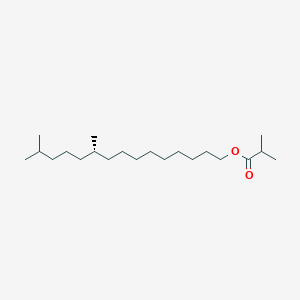

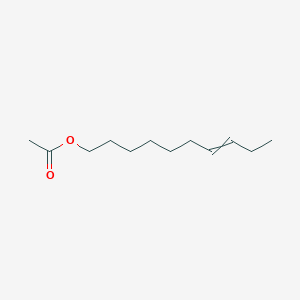

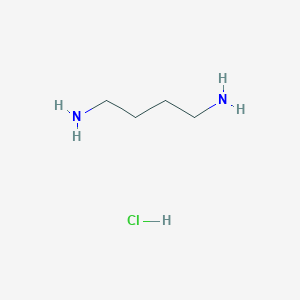

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-YQGOCCRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-glucopyranosyl-(1->4)-beta-D-glucoopyranosyl-(1->4)-beta-D-glucoopyranosyl-(1->4)-D-glucoopyranose | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)